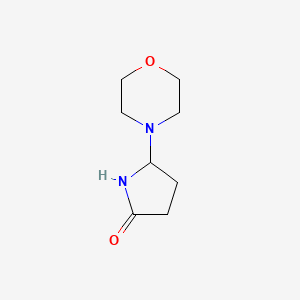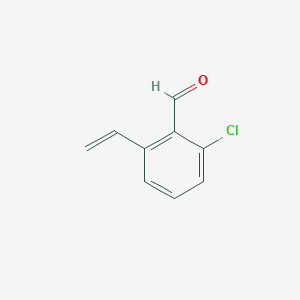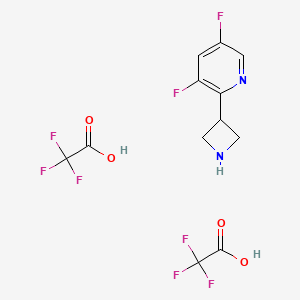![molecular formula C13H8F3NO2 B12970902 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one typically involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C . This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific pathways.
Wirkmechanismus
The mechanism by which 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-3-(trifluoromethyl)-1H-pyrrol-2-one
- 3-Hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone
- 3-Hydroxy-3-(trifluoromethyl)-1H-indole-2-one
Comparison: Compared to these similar compounds, 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one stands out due to its unique indole structure, which provides additional sites for functionalization and interaction with biological targets. This makes it particularly valuable in medicinal chemistry and drug design .
Eigenschaften
Molekularformel |
C13H8F3NO2 |
|---|---|
Molekulargewicht |
267.20 g/mol |
IUPAC-Name |
3-hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2-one |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)9-6-5-7-3-1-2-4-8(7)10(9)17-11(12)18/h1-6,19H,(H,17,18) |
InChI-Schlüssel |
VMKARZISILYGLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


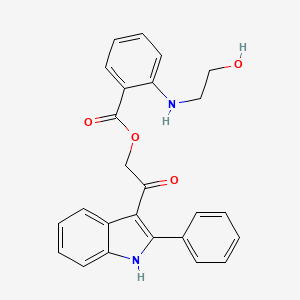

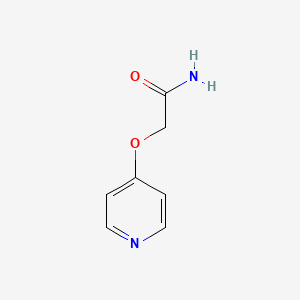
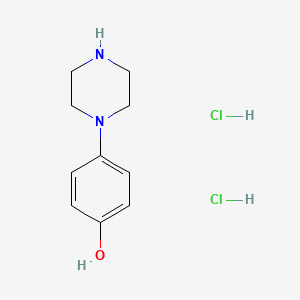
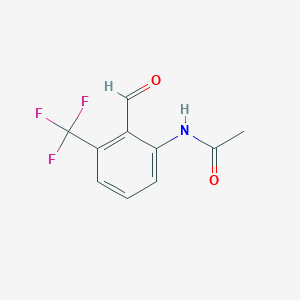
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
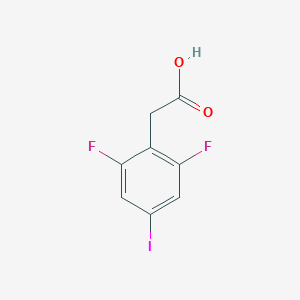
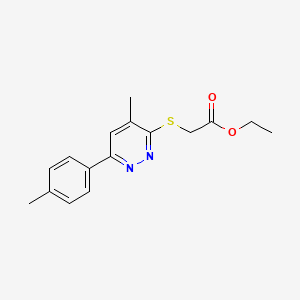
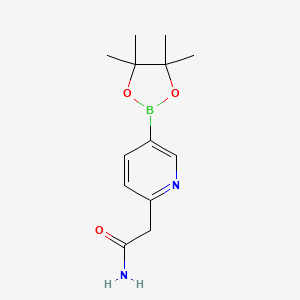
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
